The Role of [SER140]-PLP(139-151) in Experimental Autoimmune Encephalomyelitis: A Technical Guide
The Role of [SER140]-PLP(139-151) in Experimental Autoimmune Encephalomyelitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The induction of EAE using specific myelin peptides is a cornerstone of MS research, allowing for the investigation of disease pathogenesis and the evaluation of potential therapeutics. This technical guide focuses on the critical role of the synthetic peptide [SER140]-PLP(139-151), a potent encephalitogenic determinant of myelin proteolipid protein (PLP), in inducing a relapsing-remitting course of EAE in SJL mice. This model closely mimics the most common form of human MS. This document provides an in-depth overview of the mechanism of action, detailed experimental protocols, quantitative data on disease progression, and visual representations of the key processes involved.
Introduction: The Significance of [SER140]-PLP(139-151) in EAE
Proteolipid protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS). The peptide fragment corresponding to amino acids 139-151 of PLP is a major encephalitogenic epitope in SJL/J mice. The native sequence of this peptide is HSLGKWLGHPDKF. The [SER140]-PLP(139-151) variant, where the native cysteine at position 140 is replaced by serine, is often used to induce EAE. This substitution enhances the peptide's stability and solubility without compromising its immunogenicity[1].
Immunization with [SER140]-PLP(139-151) in susceptible mouse strains, primarily SJL mice, triggers a CD4+ T cell-mediated autoimmune response directed against the myelin sheath. This leads to CNS inflammation, demyelination, and axonal damage, resulting in the clinical manifestations of EAE, such as paralysis[2][3]. The relapsing-remitting nature of the disease induced by this peptide makes it an invaluable tool for studying disease progression and for testing the efficacy of therapeutic agents aimed at preventing relapses or promoting remission in MS[4][5].
Mechanism of Action: T-Cell Mediated Autoimmunity
The induction of EAE with [SER140]-PLP(139-151) initiates a cascade of immunological events that culminate in CNS pathology. The process is primarily driven by myelin-specific T helper 1 (Th1) and T helper 17 (Th17) cells.
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Antigen Presentation and T-Cell Activation: Following subcutaneous immunization, [SER140]-PLP(139-151) is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The peptide is processed and presented on Major Histocompatibility Complex (MHC) class II molecules (I-As in SJL mice) on the surface of APCs[6]. Naive CD4+ T cells with T-cell receptors (TCRs) that recognize the PLP peptide-MHC complex become activated.
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T-Cell Differentiation and Proliferation: In the presence of co-stimulatory signals and a pro-inflammatory cytokine milieu (largely influenced by the use of Complete Freund's Adjuvant), the activated T cells differentiate into pathogenic Th1 and Th17 cells. These cells then undergo clonal expansion.
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CNS Infiltration: The activated, myelin-specific T cells migrate from the periphery, cross the blood-brain barrier (BBB), and enter the CNS.
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Reactivation and CNS Inflammation: Within the CNS, the T cells are reactivated upon encountering the PLP peptide presented by local APCs, such as microglia and infiltrating macrophages. This reactivation leads to the secretion of pro-inflammatory cytokines like IFN-γ (from Th1 cells) and IL-17 (from Th17 cells)[7].
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Demyelination and Neurodegeneration: The inflammatory cascade recruits other immune cells, including macrophages and B cells, to the CNS. These cells, along with the secreted cytokines, contribute to the destruction of the myelin sheath and underlying axons, leading to the clinical signs of EAE[2].
Experimental Protocols for EAE Induction
The induction of relapsing-remitting EAE in SJL mice using [SER140]-PLP(139-151) is a standardized procedure. The following protocol is a synthesis of commonly used methods[2][8][9].
Materials
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Mice: Female SJL/J mice, 6-8 weeks old.
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Antigen: [SER140]-PLP(139-151) peptide.
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Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
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Pertussis Toxin (PTX): (Optional, but recommended to increase disease severity in the initial phase).
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Syringes and needles.
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Emulsification equipment.
Protocol
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Peptide Emulsion Preparation:
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Prepare a 1:1 emulsion of [SER140]-PLP(139-151) in sterile saline or PBS and CFA.
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The final concentration of the peptide is typically 1 mg/mL.
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Emulsify until a stable, thick, white emulsion is formed. A common test for stability is that a drop of the emulsion does not disperse when placed in water.
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Immunization:
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Anesthetize the mice.
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Inject 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flank. This delivers a total of 50 µg of the peptide per mouse.
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Pertussis Toxin Administration (Optional):
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If used, administer PTX intraperitoneally on the day of immunization and again 48 hours later.
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A typical dose is 100-200 ng per mouse in 0.1 mL of PBS.
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PTX administration can increase the severity of the initial disease phase but may reduce the relapse rate[4].
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Clinical Scoring:
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Begin daily monitoring for clinical signs of EAE starting around day 7 post-immunization.
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Use a standardized scoring system (see Table 2).
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Also, monitor the body weight of the mice daily.
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Quantitative Data and Expected Outcomes
The clinical course of EAE induced by [SER140]-PLP(139-151) in SJL mice is characterized by an acute phase, followed by remission and subsequent relapses. The following tables summarize typical quantitative data.
Table 1: Typical Disease Course Parameters
| Parameter | Expected Value | Reference |
| Disease Incidence | >90% | [4] |
| Onset of Acute Phase | 10-14 days post-immunization | [9] |
| Peak of Acute Disease | 1-3 days after onset | [8] |
| Remission | Partial or complete recovery within 7-10 days | [9] |
| Onset of First Relapse | 25-40 days post-immunization | [9] |
| Relapse Rate | 50-80% (without PTX) | [4] |
Table 2: Standard EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or ataxia |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Altered Peptide Ligands and Therapeutic Strategies
The [SER140]-PLP(139-151) model is extensively used to test novel therapeutics for MS. One area of research involves the use of "altered peptide ligands" (APLs). APLs are variants of the original peptide with amino acid substitutions at the T-cell receptor contact sites. The goal of APL therapy is to induce anergy or a shift in the T-cell response from a pro-inflammatory (Th1/Th17) to an anti-inflammatory (Th2 or regulatory T cell) phenotype[10].
Modifications to the PLP(139-151) peptide, such as mannosylation or thiopalmitoylation, have also been investigated as ways to induce tolerance and suppress EAE[11][12]. These approaches aim to modulate the immune response to the autoantigen and represent promising avenues for antigen-specific immunotherapy in MS.
Conclusion
The use of [SER140]-PLP(139-151) to induce a relapsing-remitting form of EAE in SJL mice is a robust and highly relevant model for studying multiple sclerosis. It provides a valuable platform for dissecting the cellular and molecular mechanisms of autoimmune demyelination and for the preclinical evaluation of novel therapeutic strategies. A thorough understanding of the model's induction, mechanism, and clinical course is essential for researchers and drug development professionals working to combat this debilitating disease.
References
- 1. CAS 122018-58-0: PLP (139-151) | CymitQuimica [cymitquimica.com]
- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 4. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 10. Frontiers | Antigen-Specific Treatment Modalities in MS: The Past, the Present, and the Future [frontiersin.org]
- 11. Mannosylated PLP(139-151) induces peptide-specific tolerance to experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
